Beclomethasone 21-Monopropionate
CAS No.: 69224-79-9
VCID: VC21337849
Molecular Formula: C25H33ClO6
Molecular Weight: 465 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Beclomethasone 21-Monopropionate is a metabolite of the corticosteroid drug Beclomethasone Dipropionate. Beclomethasone Dipropionate is a widely used medication for treating various inflammatory conditions, including asthma, allergic rhinitis, and dermatoses. It is converted into several metabolites upon administration, with Beclomethasone 21-Monopropionate being one of them, although it is less prominent compared to Beclomethasone 17-Monopropionate, which is the primary active metabolite. Metabolism and FormationBeclomethasone Dipropionate undergoes rapid hydrolysis to form its metabolites, including Beclomethasone 21-Monopropionate and the more active Beclomethasone 17-Monopropionate. This conversion occurs primarily in the liver and lungs, facilitated by esterases such as CYP3A . Pharmacological ActivityWhile Beclomethasone 21-Monopropionate is a metabolite of a potent corticosteroid, its pharmacological activity is not as well-documented or significant as that of Beclomethasone 17-Monopropionate. The therapeutic effects of Beclomethasone Dipropionate are primarily attributed to its conversion to Beclomethasone 17-Monopropionate, which acts on glucocorticoid receptors to exert anti-inflammatory effects . Research FindingsResearch on Beclomethasone 21-Monopropionate is limited compared to other metabolites. In studies examining the gastrointestinal passage of Beclomethasone Dipropionate, Beclomethasone 21-Monopropionate was occasionally detected in negligible amounts compared to Beclomethasone 17-Monopropionate . This suggests that Beclomethasone 21-Monopropionate does not play a major role in the therapeutic efficacy of Beclomethasone Dipropionate. Data Table: Comparison of Beclomethasone Metabolites
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CAS No. | 69224-79-9 | ||||||||||||||||
Product Name | Beclomethasone 21-Monopropionate | ||||||||||||||||
Molecular Formula | C25H33ClO6 | ||||||||||||||||
Molecular Weight | 465 g/mol | ||||||||||||||||
IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | ||||||||||||||||
Standard InChI | InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | ||||||||||||||||
Standard InChIKey | OPNPEZLXXKGRTA-XGQKBEPLSA-N | ||||||||||||||||
Isomeric SMILES | CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O | ||||||||||||||||
SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O | ||||||||||||||||
Canonical SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O | ||||||||||||||||
Appearance | White Solid | ||||||||||||||||
Melting Point | 139-141°C | ||||||||||||||||
Purity | > 95% | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Synonyms | Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)-, (11.beta.,16.beta.)-; 9-Chloro-11β,17-dihydroxy-16β-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione; (11β,16β)-9-Chloro-11,17-dihydroxy-16-Methyl-21-(1-oxopropoxy)-pregn | ||||||||||||||||
PubChem Compound | 9934186 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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